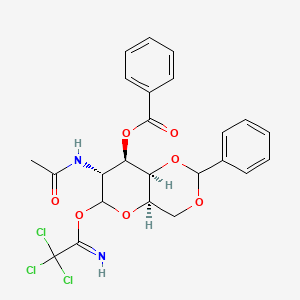

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate

説明

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is a chemical compound used in the field of organic chemistry .

Synthesis Analysis

Trichloroacetimidates are useful reagents for the synthesis of esters under mild conditions that do not require an exogenous promoter . These conditions avoid the undesired decomposition of substrates with sensitive functional groups that are often observed with the use of strong Lewis or Brønsted acids .Chemical Reactions Analysis

Trichloroacetimidates are useful reagents for the synthesis of esters under mild conditions . They are often used in reactions that avoid the undesired decomposition of substrates with sensitive functional groups . Benzyl trichloroacetimidates have been used as derivatizing agents for phosphonic acids related to nerve agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate include a molecular weight of 557.81 g/mol and a density of 1.52±0.1 g/cm3 .科学的研究の応用

Synthesis of Complex Oligosaccharides

Research conducted by Rochepeau-Jobron and Jacquinet (1997) involved the conversion of benzyl 2-acetamido-2-deoxy-α, and β-d-glucopyranoside into d-galacto analogues, which were then utilized as acceptors in glycosylation reactions. This process highlighted the utility of activated derivatives in the synthesis of complex oligosaccharides, such as disaccharide fragments of dermatan sulfate, showcasing the potential of these compounds in intricate synthetic routes (Rochepeau-Jobron & Jacquinet, 1997).

Pozsgay, Glaudemans, Robbins, and Schneerson (1993) synthesized a tetrasaccharide donor corresponding to the O-specific polysaccharide of Shigella dysenteriae type 1, demonstrating the application of trichloroacetimidate chemistry in constructing complex bacterial polysaccharide structures (Pozsgay et al., 1993).

Development of Synthetic Methodologies

Aly, Ibrahim el-S, Ashry el-S, and Schmidt (1999) utilized the dimethylmaleoyl group as an amino protective group in the synthesis of lacto-N-neotetraose and lacto-N-tetraose, showing the versatility of trichloroacetimidate intermediates in glycosylation reactions and oligosaccharide assembly (Aly et al., 1999).

Misra, Basu, and Roy (1996) explored the synthesis of the immunodominant trisaccharide related to the antigen from E. coli O 126 using trichloroacetimidate chemistry, further demonstrating its utility in the synthesis of bioactive oligosaccharides (Misra, Basu, & Roy, 1996).

作用機序

Target of Action

It is known that glycosyl trichloroacetimidates, a class of compounds to which this molecule belongs, are often used as glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates . These targets play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition .

Mode of Action

The compound acts as a glycosyl donor in glycosylation reactions, a key process in the synthesis of oligosaccharides and glycoconjugates . The generation of glycosyl trichloroacetimidates involves an anomeric oxygen exchange reaction on the half-acetal moiety of pyranoses and furanoses . The compound’s interaction with its targets leads to the formation of glycoside bonds, which are essential for the assembly of monosaccharide building blocks into complex structures .

Biochemical Pathways

The compound is involved in the biochemical pathway of glycosylation, a process that attaches glycosyl groups to proteins, lipids, or other organic molecules . This pathway is crucial for the synthesis of glycoconjugates, which are involved in various biological processes, including cell signaling, immune response, and pathogen recognition .

Pharmacokinetics

As a glycosyl donor, it is likely to be metabolized in the process of glycosylation, with its glycosyl group being transferred to the acceptor molecule . The bioavailability of the compound would depend on various factors, including its solubility, stability, and the presence of transport proteins.

Result of Action

The primary result of the compound’s action is the formation of glycoside bonds, leading to the synthesis of complex oligosaccharides and glycoconjugates . These structures play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of glycosylation reactions . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence the compound’s action .

将来の方向性

特性

IUPAC Name |

[(4aR,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl3N2O7/c1-13(30)29-17-19(34-20(31)14-8-4-2-5-9-14)18-16(33-22(17)36-23(28)24(25,26)27)12-32-21(35-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,28H,12H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEHVNPBAPICIP-MLXPMVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl3N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746907 | |

| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate | |

CAS RN |

390400-47-2 | |

| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)